molecular formula C14H11N3OS B2734573 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole CAS No. 1421263-79-7

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole

Cat. No. B2734573
CAS RN: 1421263-79-7
M. Wt: 269.32
InChI Key: KZULLDYWHHCHNZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HPT and has a molecular formula of C14H11N3OS.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is not fully understood. However, it is believed to exert its antimicrobial and antitumor effects by inhibiting the growth and proliferation of the target cells. HPT has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of bacterial enzymes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole have been studied in various in vitro and in vivo models. HPT has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair. It has also been found to reduce the production of reactive oxygen species, which are known to cause cellular damage. In animal models, HPT has been shown to exhibit low toxicity and high bioavailability.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole in lab experiments include its potent antimicrobial and antitumor activity, low toxicity, and high bioavailability. However, the limitations of using HPT include its low solubility in water, which makes it difficult to administer in vivo, and its limited stability under certain conditions.

Future Directions

There are several future directions for research on 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole. These include:
1. Further studies on the mechanism of action of HPT to understand its mode of action in more detail.
2. Development of more efficient synthesis methods for HPT to improve its yield and purity.
3. Investigation of the potential use of HPT as an adjuvant therapy in combination with other drugs for the treatment of cancer.
4. Exploration of the potential use of HPT as a therapeutic agent for the treatment of bacterial infections.
5. Development of new formulations of HPT to improve its solubility and stability under different conditions.
In conclusion, 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a promising chemical compound that has shown significant potential in various fields of scientific research. Its potent antimicrobial and antitumor activity, low toxicity, and high bioavailability make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and formulations.

Synthesis Methods

The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole involves the reaction between 2-acetylpyrazine and 2-aminothiophenol in the presence of a catalytic amount of acetic acid. The reaction occurs under reflux conditions, and the product is obtained after purification through recrystallization. The yield of the reaction is around 60%.

Scientific Research Applications

4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. HPT has also been shown to possess antitumor activity against several cancer cell lines, including human breast cancer, colon cancer, and lung cancer.

properties

IUPAC Name

2-(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-13(10-4-2-3-5-12(10)18)17-14(19-9)11-8-15-6-7-16-11/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZULLDYWHHCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=NC=CN=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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